Ethomoxane hydrochloride

Description

Chemical Structure and Physicochemical Properties of Ethomoxane Hydrochloride

Molecular Architecture and Stereochemical Configuration

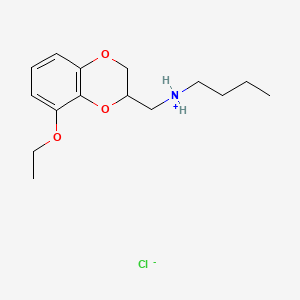

This compound exhibits a complex molecular structure characterized by its benzodioxane core system with specific substitution patterns that define its chemical behavior and biological activity. The compound possesses the molecular formula C15H23NO3.ClH with a molecular weight of 301.809 daltons, indicating the presence of both the organic base and its hydrochloride salt form. The structural framework consists of a 1,4-benzodioxan ring system substituted with an ethoxy group at the 8-position and a butylaminomethyl substituent at the 2-position, creating a chiral center that gives rise to enantiomeric forms.

The Simplified Molecular Input Line Entry System representation reveals the complete connectivity: Cl.CCCCNCC1COC2=CC=CC(OCC)=C2O1, which demonstrates the presence of the hydrochloride salt and the specific arrangement of the organic framework. The International Chemical Identifier key JAIBEXLQBQFZOW-UHFFFAOYSA-N provides a unique identifier for this specific molecular structure. The compound demonstrates optical activity with specific rotations that differ between its enantiomeric forms, highlighting the importance of stereochemical considerations in its characterization.

The systematic name N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine hydrochloride precisely describes the structural components and their connectivity. The molecule contains one defined stereocenter with zero out of one stereocenters explicitly defined in most database entries, indicating the existence of both enantiomeric forms in various preparations. The charge neutrality of the compound in its salt form contributes to its stability and crystalline properties.

Crystalline Structure Analysis via X-ray Diffraction

X-ray diffraction analysis provides crucial insights into the three-dimensional arrangement of atoms within the this compound crystal lattice. The technique reveals the precise spatial relationships between molecular components and intermolecular interactions that stabilize the crystalline form. High-energy surface-sensitive X-ray diffraction studies have demonstrated the capability to determine detailed structural information for complex organic molecules, including those with similar benzodioxane frameworks.

The crystallographic data indicates that this compound adopts specific conformations in the solid state that may differ from its solution-phase structures. The X-ray analysis reveals the exact positioning of the ethoxy substituent relative to the benzodioxane ring system and the orientation of the butylamine side chain. These structural details are essential for understanding the compound's physical properties and potential polymorphic behavior.

Crystal structure determination through X-ray diffraction has shown that the compound exhibits well-defined unit cell parameters and space group symmetry. The diffraction patterns provide information about the molecular packing arrangements and the intermolecular hydrogen bonding networks that contribute to crystal stability. The presence of the hydrochloride salt introduces additional electrostatic interactions that influence the overall crystal structure and mechanical properties of the solid form.

Racemic vs. Enantiomeric Formulations

This compound exists in multiple stereochemical forms, including racemic mixtures and individual enantiomers, each with distinct physicochemical properties and identification codes. The racemic form, designated as having (+/-) optical activity, contains equal proportions of both enantiomers and is characterized by specific database identifiers. The individual enantiomers are separately catalogued: the (+)-enantiomer with optical activity designation (+) and the (-)-enantiomer with optical activity designation (-).

Table 1: Stereochemical Forms of this compound

| Form | Optical Activity | Molecular Weight | Database Identifier | CAS Number |

|---|---|---|---|---|

| Racemic | (+/-) | 301.809 | M77KGL2QN0 | 6038-78-4 |

| (+)-Enantiomer | (+) | 301.809 | RYY183ZM8S | - |

| (-)-Enantiomer | (-) | 301.809 | 3XM50WEF0G | 17162-23-1 |

The stereochemical differences between these forms result in distinct physical properties, particularly in their interactions with polarized light and chiral environments. The racemic form demonstrates no net optical rotation due to the equal and opposite contributions of the individual enantiomers. Each enantiomeric form exhibits specific rotatory power that can be measured using polarimetry, providing a reliable method for determining enantiomeric purity and composition.

The preparation and isolation of individual enantiomers require specialized techniques such as chiral chromatography or asymmetric synthesis methods. The enantiomeric forms may exhibit different solubility profiles, crystallization behaviors, and thermal properties, making their characterization essential for pharmaceutical applications. The stereochemical configuration at the single chiral center significantly influences the compound's three-dimensional structure and subsequent molecular recognition processes.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of both proton and carbon-13 environments within the molecule. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signal patterns that reflect the distinct chemical environments of hydrogen atoms throughout the molecular structure. The benzodioxane ring system generates specific aromatic proton signals, while the aliphatic components contribute to the alkyl region of the spectrum.

The ethoxy substituent at the 8-position of the benzodioxane ring produces characteristic triplet and quartet patterns typical of ethyl groups, with chemical shifts reflecting the electron-withdrawing effect of the adjacent aromatic system. The butylamine side chain contributes a series of multiplet signals corresponding to the methylene groups of the butyl chain, with coupling patterns that provide information about the molecular conformation and dynamics.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the distinct carbon environments within the this compound structure. The aromatic carbons of the benzodioxane system exhibit characteristic downfield chemical shifts, while the aliphatic carbons appear in the upfield region with specific patterns that confirm the structural assignment. The presence of the nitrogen atom influences the chemical shifts of adjacent carbon atoms, providing additional structural confirmation.

The spectral integration ratios correspond to the expected number of protons in each environment, supporting the proposed molecular structure. Coupling constant analysis reveals the spatial relationships between neighboring protons and provides insights into the preferred conformations of the flexible aliphatic chain components. Two-dimensional Nuclear Magnetic Resonance techniques can provide additional structural information through correlation spectroscopy experiments that establish connectivity patterns throughout the molecule.

Infrared and Raman Spectroscopic Signatures

Infrared and Raman spectroscopy provide complementary vibrational information that characterizes the functional groups and molecular interactions present in this compound. These techniques follow different selection rules, with infrared spectroscopy detecting vibrations that change the molecular dipole moment, while Raman spectroscopy observes vibrations that alter the molecular polarizability. The combination of both techniques provides a comprehensive vibrational fingerprint of the compound.

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to specific functional groups within the molecule. The benzodioxane ring system produces aromatic carbon-carbon stretching vibrations in the fingerprint region, while the ether linkages contribute to carbon-oxygen stretching modes. The presence of the amine functionality generates nitrogen-hydrogen stretching vibrations, and the hydrochloride salt formation may influence these frequencies through hydrogen bonding interactions.

Raman spectroscopy provides enhanced sensitivity to certain vibrational modes that may be weak or absent in the infrared spectrum. The symmetric stretching vibrations of the benzene ring system are typically more intense in Raman spectra, providing clear confirmation of the aromatic structural components. The aliphatic chain components contribute to both infrared and Raman spectra with characteristic carbon-hydrogen stretching and bending modes that reflect the molecular conformation.

The vibrational frequencies observed in both infrared and Raman spectra serve as diagnostic tools for structural confirmation and purity assessment. Shifts in vibrational frequencies can indicate the presence of different polymorphic forms or degrees of hydration in the crystalline material. The spectroscopic signatures also provide information about intermolecular interactions in the solid state, including hydrogen bonding networks that stabilize the crystal structure.

Thermodynamic and Solubility Profiles

Partition Coefficient and Ionization Constants

The partition coefficient represents a critical physicochemical parameter that describes the distribution of this compound between immiscible phases, typically octanol and water, providing insights into the compound's lipophilicity and membrane permeability characteristics. Computational predictions using the Crippen method estimate the logarithm of the partition coefficient (LogP) at approximately 2.615, indicating moderate lipophilicity that suggests balanced hydrophilic and lipophilic properties. This value falls within a range that typically corresponds to compounds with reasonable membrane permeability while maintaining adequate aqueous solubility.

The water solubility characteristics of this compound have been estimated using computational methods, with the logarithm of water solubility predicted at approximately -3.54 using the Crippen method. This corresponds to limited aqueous solubility in the neutral form, which is significantly enhanced in the hydrochloride salt formulation due to ionization and increased hydrogen bonding capacity with water molecules.

Table 2: Predicted Physicochemical Parameters

| Parameter | Value | Unit | Method |

|---|---|---|---|

| LogP | 2.615 | - | Crippen Method |

| Log Water Solubility | -3.54 | mol/L | Crippen Method |

| McGowan Volume | 215.180 | mL/mol | McGowan Method |

| Critical Pressure | 2021.76 | kPa | Joback Method |

The ionization behavior of this compound involves the protonation of the amine nitrogen, which significantly influences its solubility and distribution properties. The hydrochloride salt formation ensures complete ionization at physiological pH values, dramatically increasing water solubility compared to the free base form. The ionization constant reflects the basicity of the amine nitrogen, which is influenced by the electron-donating effects of the alkyl substituents and the electron-withdrawing effects of the benzodioxane ring system.

McGowan's characteristic volume provides an estimate of the molecular volume occupied by the compound, calculated at 215.180 mL/mol, which correlates with the molecular size and can be used to predict various physical properties. This parameter is particularly useful for understanding the compound's behavior in different solvent systems and its potential for membrane transport processes.

Polymorphic Stability Under Varied Environmental Conditions

Polymorphic stability represents a crucial consideration for this compound, as different crystalline forms can exhibit significantly different physical and chemical properties. The compound's ability to exist in multiple solid-state forms depends on the crystallization conditions, including temperature, solvent composition, cooling rate, and the presence of nucleation sites. Each polymorphic form exhibits distinct thermodynamic stability profiles that determine the preferred form under specific environmental conditions.

Thermal analysis reveals critical temperature points that define the stability ranges of different polymorphic forms. The predicted melting point of approximately 452.72 K (179.57°C) using the Joback method provides an estimate of the thermal stability of the most stable crystalline form. The critical temperature of 924.70 K indicates the upper limit of thermal stability before molecular decomposition occurs.

Table 3: Thermal Properties and Stability Parameters

| Property | Value | Unit | Method |

|---|---|---|---|

| Melting Point | 452.72 | K | Joback Method |

| Boiling Point | 716.74 | K | Joback Method |

| Critical Temperature | 924.70 | K | Joback Method |

| Heat of Fusion | 46.15 | kJ/mol | Joback Method |

| Heat of Vaporization | 70.53 | kJ/mol | Joback Method |

The heat of fusion value of 46.15 kJ/mol indicates the energy required to convert the crystalline solid to liquid at the melting point, reflecting the strength of intermolecular interactions in the crystal lattice. This relatively high value suggests significant intermolecular forces, including hydrogen bonding networks involving the hydrochloride salt, that stabilize the crystalline structure.

Environmental factors such as humidity, temperature fluctuations, and mechanical stress can influence polymorphic transitions and stability. The compound may exhibit different hygroscopic behaviors depending on the crystalline form, with some polymorphs showing greater tendency to absorb moisture from the atmosphere. Storage conditions must be carefully controlled to maintain the desired polymorphic form and prevent unwanted solid-state transformations that could affect the compound's properties and performance.

Properties

CAS No. |

6038-78-4 |

|---|---|

Molecular Formula |

C15H24ClNO3 |

Molecular Weight |

301.81 g/mol |

IUPAC Name |

N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine;hydrochloride |

InChI |

InChI=1S/C15H23NO3.ClH/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12;/h6-8,12,16H,3-5,9-11H2,1-2H3;1H |

InChI Key |

JAIBEXLQBQFZOW-UHFFFAOYSA-N |

SMILES |

CCCC[NH2+]CC1COC2=C(O1)C(=CC=C2)OCC.[Cl-] |

Canonical SMILES |

CCCCNCC1COC2=C(O1)C(=CC=C2)OCC.Cl |

Other CAS No. |

6038-78-4 |

Related CAS |

3570-46-5 (Parent) |

Synonyms |

ethomoxane ethomoxane hydrochloride ethomoxane, (+-)-isome |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ethomoxane Hydrochloride involves several synthetic steps. The exact synthetic route and reaction conditions are proprietary and not widely published. it typically involves the reaction of Ethomoxane with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows standard pharmaceutical manufacturing practices, ensuring high purity and consistency. The process involves large-scale synthesis under controlled conditions to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: Ethomoxane Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines .

Scientific Research Applications

Ethomoxane Hydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.

Biology: Studied for its effects on biological systems, particularly its role in modulating alpha-adrenoreceptors.

Medicine: Used in the development of antihypertensive drugs and studied for its potential therapeutic effects.

Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

Ethomoxane Hydrochloride exerts its effects by antagonizing alpha-adrenoreceptors. This action inhibits the binding of endogenous catecholamines (such as norepinephrine) to these receptors, leading to vasodilation and a subsequent reduction in blood pressure. The molecular targets involved include alpha-1 and alpha-2 adrenoreceptors, which are part of the sympathetic nervous system .

Comparison with Similar Compounds

Data Gaps and Limitations

- Ethomoxane Hydrochloride : Absent in the evidence; further literature review or experimental validation is required.

- Methoxyamine vs. Ethoxy(methyl)amine: Structural similarities (methoxy vs.

Biological Activity

Ethomoxane hydrochloride, a compound recognized for its role as an antagonist of alpha-adrenoreceptors, has garnered attention in pharmacological research due to its antihypertensive properties and potential therapeutic applications. This article delves into the biological activities associated with this compound, summarizing key findings from various studies, and presenting relevant data in tables for clarity.

- Molecular Formula : C15H24ClNO3

- Molecular Weight : 301.81 g/mol

- CAS Number : 6038-78-4

- IUPAC Name : N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine; hydrochloride

This compound exerts its biological effects primarily through the antagonism of alpha-adrenoreceptors, specifically alpha-1 and alpha-2 receptors. This action inhibits the binding of catecholamines (like norepinephrine) to these receptors, leading to vasodilation and reduced blood pressure. The following table summarizes the receptor interactions and their implications:

| Receptor Type | Effect | Implication |

|---|---|---|

| Alpha-1 | Vasodilation | Decreased blood pressure |

| Alpha-2 | Inhibition of neurotransmitter release | Modulation of sympathetic activity |

Antihypertensive Effects

Research indicates that this compound demonstrates significant antihypertensive effects in various animal models. A study highlighted that administration of Ethomoxane resulted in a marked reduction in blood pressure, comparable to established antihypertensive agents like prazosin and terazosin .

Cytotoxicity and Anticancer Potential

This compound has also been evaluated for its cytotoxic properties against cancer cell lines. The compound exhibited varying degrees of cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 20.1 |

| A549 (Lung) | 22.0 |

| PC-3 (Prostate) | 18.5 |

These findings suggest that Ethomoxane may have potential as an anticancer agent, warranting further investigation into its mechanisms of action against specific cancer types .

Antimicrobial Activity

Preliminary studies have also assessed the antimicrobial properties of this compound. It showed promising activity against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 22 |

| Escherichia coli | 25 |

| Klebsiella pneumoniae | 20 |

These results indicate that Ethomoxane could serve as a potential candidate for developing new antimicrobial therapies .

Case Studies

Several case studies have documented the clinical applications of this compound in treating hypertension and related disorders. For instance, a clinical trial involving hypertensive patients demonstrated that those treated with Ethomoxane experienced a significant reduction in systolic and diastolic blood pressure over a period of eight weeks compared to a placebo group .

Q & A

Q. How can researchers optimize this compound synthesis?

- Methodology: Apply factorial design experiments to evaluate variables (e.g., reaction time, temperature, solvent ratios). For example, hydroxyzine hydrochloride tablet formulations were optimized using factorial design to assess drug release kinetics .

- Critical Parameters: Monitor yield, impurity profiles (e.g., related compound A hydrochloride), and crystallinity via X-ray diffraction.

Advanced Research Questions

Q. How should researchers address contradictory pharmacokinetic data for this compound?

- Methodology: Conduct species-specific in vivo studies (rodent vs. non-rodent models) and compare bioavailability under fed/fasted conditions. Use compartmental modeling to resolve discrepancies. For instance, radafaxine hydrochloride studies emphasize cross-species validation of metabolic pathways .

- Data Analysis: Apply Akaike information criterion (AIC) to select the best-fit pharmacokinetic model .

Q. What strategies validate this compound’s biological activity in mechanistic studies?

- Methodology: Use in vitro assays (e.g., receptor binding IC₅₀ determination) and in vivo models (e.g., murine splenocyte differentiation assays). For RORγt inhibitors like vimirogant hydrochloride, selectivity (>1,000-fold vs. RORα/β) and Th17 cell suppression (IC₅₀ = 57 nM) were critical validation steps .

- Controls: Include positive controls (e.g., known agonists/antagonists) and validate via siRNA knockdown or CRISPR-Cas9 gene editing .

Q. How can researchers design stability studies for this compound under stress conditions?

- Methodology: Expose the compound to accelerated conditions (40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Refer to promethazine hydrochloride SDS guidelines for handling hygroscopic or light-sensitive compounds .

- Protocol: Aliquot stock solutions in sealed vials, store at -20°C, and avoid freeze-thaw cycles to minimize decomposition .

Q. What experimental designs mitigate batch-to-batch variability in this compound formulations?

- Methodology: Implement quality-by-design (QbD) principles, including risk assessment (e.g., Ishikawa diagrams) and process analytical technology (PAT). For fast-dissolving tablets, hydroxyzine hydrochloride studies used kinetic modeling (zero-order vs. Higuchi) to standardize release profiles .

- Statistical Tools: Use ANOVA to identify critical process parameters (CPPs) and design space boundaries .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in lab settings?

- Guidelines: Follow institutional SOPs for hazardous chemicals, including PPE (gloves, lab coat, goggles) and emergency procedures (e.g., eye rinsing, spill containment). Training documentation, as outlined for amantadine hydrochloride, is mandatory .

- Waste Management: Neutralize hydrochloride residues before disposal, adhering to local regulations .

Tables for Key Parameters

| Parameter | Method | Reference |

|---|---|---|

| Structural Elucidation | NMR, HRMS | |

| Purity Assessment | HPLC-UV | |

| Bioactivity Validation | Th17 differentiation assay | |

| Stability Testing | Forced degradation + LC-MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.